molecular formula C7H10F3NO3 B13500311 2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid

2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid

Katalognummer: B13500311
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: ASYONFNEBRSONR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylbutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity. This interaction may lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H10F3NO3

Molekulargewicht

213.15 g/mol

IUPAC-Name

2-[[(2,2,2-trifluoroacetyl)amino]methyl]butanoic acid

InChI

InChI=1S/C7H10F3NO3/c1-2-4(5(12)13)3-11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13)

InChI-Schlüssel

ASYONFNEBRSONR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CNC(=O)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.